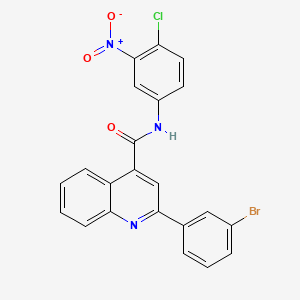
1H-Phenoxazin-1-one, 2,4,6,8-tetrakis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one: is an organic compound with the molecular formula C28H39NO2. It is known for its redox-active properties and has been studied for its complex formation with various metal ions. The compound features a phenoxazinone core substituted with four tert-butyl groups, which contribute to its steric hindrance and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one typically involves the reaction of 2,4,6,8-tetra-tert-butylphenol with appropriate oxidizing agents. One common method includes the use of cobalt (II) chloride in the presence of ethylene glycol, which leads to the formation of a dimeric adduct . The reaction conditions often involve UV spectroscopy to monitor the equilibrium of the formed adduct with its dissociated form in acetonitrile solution .
Industrial Production Methods: While specific industrial production methods for 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, where ligands or substituents on the phenoxazinone core are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Cobalt (II) chloride, nickel (II) complexes, and other metal salts are commonly used in the formation of adducts with 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one.
Solvents: Acetonitrile and toluene are frequently used as solvents in these reactions.
Major Products:
Applications De Recherche Scientifique
2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one involves its redox-active properties. The compound can form complexes with metal ions, leading to changes in their oxidation states. This redox activity is facilitated by the phenoxazinone core, which can undergo electron transfer reactions. The molecular targets and pathways involved include the formation of high-spin and low-spin adducts with metal ions, influencing their magnetic and electronic properties .
Comparaison Avec Des Composés Similaires
2,4,6,8-tetrakis(tert-butyl)phenoxazin-1-one: This compound is structurally similar and also exhibits redox-active properties.
2,4,8,10-tetra-tert-butyl-6-phenyldibenzo[d,g]-[1,3,6,2]dioxaselenaphosphinine: Another related compound with similar steric hindrance and stability.
Uniqueness: 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one is unique due to its specific substitution pattern on the phenoxazinone core, which provides significant steric hindrance and stability. This makes it particularly suitable for forming stable complexes with metal ions and exploring redox chemistry .
Propriétés
Numéro CAS |
55429-04-4 |
|---|---|
Formule moléculaire |
C28H39NO2 |
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
2,4,6,8-tetratert-butylphenoxazin-1-one |
InChI |
InChI=1S/C28H39NO2/c1-25(2,3)16-13-18(27(7,8)9)23-20(14-16)29-21-22(30)17(26(4,5)6)15-19(24(21)31-23)28(10,11)12/h13-15H,1-12H3 |
Clé InChI |
OGSCXTIYBPFZTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C2C(=C1)N=C3C(=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)O2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11663256.png)
![2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol](/img/structure/B11663259.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11663268.png)


![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-methyl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11663279.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663282.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663298.png)
![1-(biphenyl-4-yl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone](/img/structure/B11663301.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663305.png)
![3-(4-isobutylphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663312.png)
![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663313.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11663316.png)
![4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11663324.png)
